molecular formula C18H13ClF3N3O2S B4064809 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B4064809
M. Wt: 427.8 g/mol
InChI Key: VSJYUBWESZHUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H13ClF3N3O2S and its molecular weight is 427.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is 427.0369100 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Applications

Several studies have synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, showing significant antibacterial activity. These compounds were synthesized starting from common intermediates and examined for their activity against various bacterial strains, indicating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Hemolytic Activity

Research on N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been conducted, showing that these compounds exhibit antimicrobial activity against a range of microbial species. The study also highlighted their hemolytic activity, suggesting their potential for further biological screening and application trials due to their low toxicity (Rehman et al., 2016).

Anticonvulsant Evaluation

A series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. These compounds showed significant activity in models of seizures, suggesting their potential as anticonvulsant drugs (Nath et al., 2021).

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S/c19-13-7-6-12(18(20,21)22)9-14(13)23-15(26)10-28-17-25-24-16(27-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJYUBWESZHUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

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